molecular formula C13H17NO3 B1331766 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid CAS No. 312317-36-5

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid

Cat. No.: B1331766
CAS No.: 312317-36-5
M. Wt: 235.28 g/mol
InChI Key: XKGHRGHYWNJOPA-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid is a benzoic acid derivative featuring a 2-methyl substituent on the aromatic ring and a 3-amino group acylated with 2,2-dimethylpropanoyl (pivaloyl). This structure combines steric bulk from the pivaloyl group with the electron-donating methyl group at the ortho position.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHRGHYWNJOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357851
Record name STK156233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312317-36-5
Record name STK156233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid typically involves the acylation of 2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

3-[(2,2-Dimethylpropanoyl)amino]benzoic Acid (No 2-Methyl Group)
  • Structure: Lacks the 2-methyl substituent but retains the pivaloylamino group at position 3.
  • Thermodynamic parameters (e.g., ∆H, ∆S) may differ due to reduced steric shielding effects .
2-Methylbenzoic Acid (No Pivaloylamino Group)
  • Structure: Contains a 2-methyl substituent but lacks the pivaloylamino group.
  • Key Differences: Solubility in water and organic solvents is well-documented (log10c1,W = −2.06). Abraham solute descriptors: S = 0.840, A = 0.420, B = 0.440, L = 4.677 . The addition of the pivaloylamino group in the target compound likely increases hydrophobicity (higher L value) and reduces aqueous solubility.
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic Acid
  • Structure: Pivaloylamino group attached to a pyridine ring fused to benzoic acid.
  • Key Differences :
    • The pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity.
    • Synthesis involves Suzuki coupling (80% yield), contrasting with the target compound’s likely amidation or acylation routes .

Physicochemical Properties

Property 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic Acid 3-[(2,2-Dimethylpropanoyl)amino]benzoic Acid 2-Methylbenzoic Acid
Molecular Weight 221.30 g/mol 207.23 g/mol (estimated) 136.15 g/mol
log10c1,W Estimated −2.5 to −3.0 (inferred) −2.3 (estimated) −2.06
Abraham Descriptors S↑, L↑ (predicted) S, L similar to target compound S=0.840, L=4.677
Steric Effects Significant (2-methyl + pivaloyl) Moderate (pivaloyl only) Minor (2-methyl only)
  • Solubility : The 2-methyl group in the target compound may induce steric twisting of the carboxyl group, reducing aqueous solubility compared to 2-methylbenzoic acid. In cyclohexane, steric shielding lowers ∆Hw→c .
  • Hydrogen Bonding: The pivaloylamino group increases hydrogen bond acceptor capacity (B ≈ 0.44) but reduces donor capacity due to steric hindrance .

Biological Activity

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with an amide group, which is critical for its biological activity. The presence of the bulky 2,2-dimethylpropanoyl group may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may function through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on specific kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia (CML) treatment. Studies have shown that modifications in the substituents can significantly affect potency against these enzymes .
  • Cell Proliferation Inhibition : The compound has been observed to inhibit cell growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that certain functional groups enhance its antiproliferative effects .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameIC50 (µM)TargetActivity Description
This compound0.046Bcr-AblPotent inhibitor; comparable to Imatinib
Related Compound A0.074Bcr-AblStandard reference for comparison
Related Compound B0.21Bcr-AblModerate activity
Related Compound C0.12VEGFR2Moderate inhibitory activity

Case Study 1: Anticancer Activity

In a study examining the efficacy of various benzoic acid derivatives on K562 cells (a model for CML), it was found that the introduction of the pivaloyl group significantly improved the bioactivity compared to acetyl or methanesulfonyl groups. The results indicated that structural modifications could enhance permeability and selectivity towards cancerous cells .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that compounds with smaller substituents exhibited higher enzymatic inhibition compared to those with bulkier groups. This suggests that steric hindrance plays a crucial role in the interaction between the compound and its biological targets .

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